2,3-Dimethoxybenzyl isothiocyanate
Overview
Description
2,3-Dimethoxybenzyl isothiocyanate (DMITC) is an organic compound containing sulfur and belonging to the class of isothiocyanates . It is identified with the molecular formula C10H11NO2S .
Synthesis Analysis
Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable isothiocyanate synthesis has been investigated using isocyanides, elemental sulfur, and amines . This process involves converting isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethoxybenzyl isothiocyanate can be represented by the IUPAC name 1-(isothiocyanatomethyl)-2,3-dimethoxybenzene . The InChI representation is InChI=1S/C10H11NO2S/c1-12-9-5-3-4-8(6-11-7-14)10(9)13-2/h3-5H,6H2,1-2H3
. The Canonical SMILES representation is COC1=CC=CC(=C1OC)CN=C=S
.
Chemical Reactions Analysis
Isothiocyanates (ITCs) are bioactive products resulting from enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales . The antimicrobial activity of ITCs against plant and foodborne pathogens has been well documented .
Physical And Chemical Properties Analysis
The molecular weight of 2,3-Dimethoxybenzyl isothiocyanate is 209.27 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are both 209.05104977 g/mol . The Topological Polar Surface Area is 62.9 Ų . The Heavy Atom Count is 14 .
Scientific Research Applications
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Antimicrobial Properties
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Anti-inflammatory Properties
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Anticancer Properties
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Synthetic Chemistry
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Sustainable Synthesis
- Isothiocyanates can be synthesized in a more sustainable way .
- This involves a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines .
- The reaction can be optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .
- The versatility of this straightforward procedure was shown by converting 20 different isocyanides under catalytic conditions, while obtaining moderate to high yields (34–95%) .
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Food Applications
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Cysteine Specific Bioconjugation
- Isothiocyanates, including benzyl isothiocyanates, can be used for cysteine specific bioconjugation .
- This involves the development of a new benzyl-isothiocyanate-activated fluorescent dye based on the fluorescein scaffold .
- The reactivity and selectivity of phenyl- and benzyl isothiocyanate were compared at different pHs, and their activity was tested on several protein targets .
- The clinically approved antibody trastuzumab (and its Fab fragment) were specifically labelled through reaction with free cysteines reductively liberated from their interchain disulfide bonds .
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Phytochemicals in Food
- Isothiocyanates are phytochemicals that are produced from glucosinolates, a natural class of compounds containing sulfur and nitrogen .
- They are present in Cruciferous vegetables, such as cabbage, broccoli, and kale, and are sulfur-rich compounds .
- Isothiocyanates have been found to have beneficial activities like antibacterial, antifungal, bioherbicidal, and antioxidant, biopesticidal, anticarcinogenic, and antimutagenic .
- Due to these activities, they have applications in food preservation like fruit juices and as an additive in Mayonnaise .
- Their recent application has been in the food packing’s and in MAP .
Safety And Hazards
properties
IUPAC Name |
1-(isothiocyanatomethyl)-2,3-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-12-9-5-3-4-8(6-11-7-14)10(9)13-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXLDIINPAOCAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188508 | |
Record name | 2,3-Dimethoxybenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxybenzyl isothiocyanate | |
CAS RN |
34964-55-1 | |
Record name | 2,3-Dimethoxybenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034964551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethoxybenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34964-55-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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